Hyaluronic acid disaccharide sodium salt
Overview
Description
Hyaluronic acid disaccharide sodium salt is a derivative of hyaluronic acid, a naturally occurring glycosaminoglycan found in various connective tissues of humans and animals. This compound consists of repeating disaccharide units of D-glucuronic acid and N-acetyl-D-glucosamine, linked by β-1,4 and β-1,3 glycosidic bonds . It is known for its exceptional water-retaining properties and viscoelasticity, making it a valuable component in medical, cosmetic, and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hyaluronic acid disaccharide sodium salt typically involves the chemical modification of hyaluronic acid. One common method is the partial hydrolysis of hyaluronic acid using specific enzymes or acids to break down the polymer into disaccharide units . The resulting disaccharides are then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods: Industrial production of this compound often employs microbial fermentation. Streptococcus zooepidemicus is a commonly used microorganism for this purpose . The fermentation process involves cultivating the bacteria in a nutrient-rich medium, followed by extraction and purification of the hyaluronic acid. The polymer is then hydrolyzed and neutralized to obtain the disaccharide sodium salt .
Chemical Reactions Analysis
Types of Reactions: Hyaluronic acid disaccharide sodium salt can undergo various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Sodium periodate is often used to oxidize the hydroxyl groups on the disaccharide units.
Reduction: Sodium borohydride can be employed to reduce the oxidized disaccharides back to their original form.
Substitution: Various chemical groups can be introduced to the disaccharide units through substitution reactions using reagents like acetic anhydride.
Major Products: The major products formed from these reactions include modified disaccharides with altered functional groups, which can enhance their properties for specific applications .
Scientific Research Applications
Hyaluronic acid disaccharide sodium salt has a wide range of applications in scientific research:
Mechanism of Action
Hyaluronic acid disaccharide sodium salt functions primarily as a tissue lubricant and plays a crucial role in modulating interactions between adjacent tissues . It forms a viscoelastic solution in water, providing mechanical protection and facilitating wound healing by transporting growth factors and structural proteins to the site of action . The compound is enzymatically degraded, releasing active proteins that promote tissue repair .
Comparison with Similar Compounds
Chondroitin Sulfate: Another glycosaminoglycan found in cartilage, known for its role in maintaining the structural integrity of tissues.
Heparan Sulfate: A glycosaminoglycan involved in cell signaling and regulation of various biological processes.
Dermatan Sulfate: Found in skin, blood vessels, and heart valves, it plays a role in wound healing and coagulation.
Uniqueness: Hyaluronic acid disaccharide sodium salt is unique due to its high water-retaining capacity and viscoelastic properties, which are not as pronounced in other glycosaminoglycans . Its ability to form a protective, lubricating layer makes it particularly valuable in medical and cosmetic applications .
Properties
IUPAC Name |
sodium;2-(2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO11.Na/c1-5(18)15-6(3-16)12(10(21)8(20)4-17)26-14-11(22)7(19)2-9(25-14)13(23)24;/h2-3,6-8,10-12,14,17,19-22H,4H2,1H3,(H,15,18)(H,23,24);/q;+1/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSGFYXVBIMRPV-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)O)OC1C(C(C=C(O1)C(=O)[O-])O)O.[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20NNaO11 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.